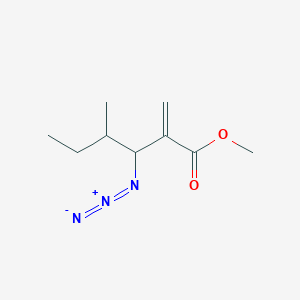
Methyl 3-azido-4-methyl-2-methylidenehexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-azido-4-methyl-2-methylidenehexanoate is an organic compound with the molecular formula C9H15N3O2. It is characterized by the presence of an azido group (-N3) and a methylidene group (-CH2-) in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azido-4-methyl-2-methylidenehexanoate typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-azido-4-methyl-2-methylidenehexanoate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4 and sodium ascorbate)
Major Products Formed
Reduction: Methyl 3-amino-4-methyl-2-methylidenehexanoate
Cycloaddition: 1,2,3-Triazole derivatives
Applications De Recherche Scientifique
Methyl 3-azido-4-methyl-2-methylidenehexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-azido-4-methyl-2-methylidenehexanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to create covalent bonds between molecules in a highly specific and efficient manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-azido-4-methyl-2-methylidenehexanoate
- Methyl 3-azido-4-methyl-2-methylideneheptanoate
- Methyl 3-azido-4-methyl-2-methylideneoctanoate
Uniqueness
This compound is unique due to its specific molecular structure, which includes both an azido group and a methylidene group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and materials science .
Propriétés
Numéro CAS |
918156-04-4 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 3-azido-4-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C9H15N3O2/c1-5-6(2)8(11-12-10)7(3)9(13)14-4/h6,8H,3,5H2,1-2,4H3 |
Clé InChI |
MQLUWSXFXFQJCF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=C)C(=O)OC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


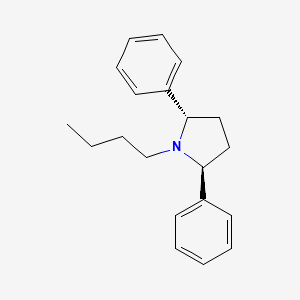
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
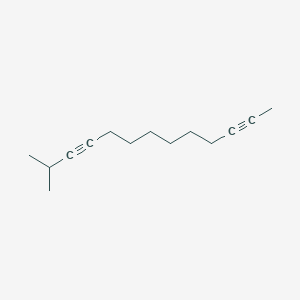

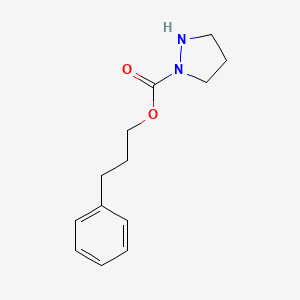
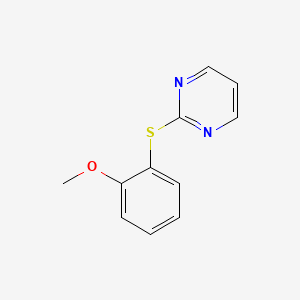
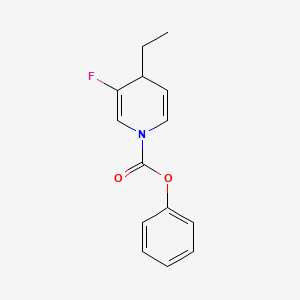
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)

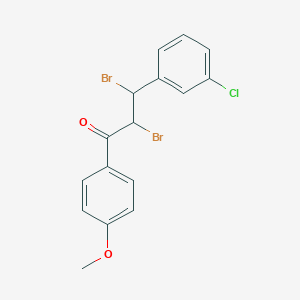
![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
